molecular formula C21H13BrN2O2 B4322740 5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one

5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B4322740
M. Wt: 405.2 g/mol
InChI Key: GXEABOCBCATMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one is an intricate compound with a unique structure, combining aromatic, amino, and bromine functionalities. Its synthesis, reactivity, and applications span across multiple scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination: : Starting with an anthraquinone derivative, a bromination reaction introduces the bromine atom, utilizing reagents like N-bromosuccinimide (NBS) under light or radical initiators.

  • Formation of Isoxazole Ring: : The isoxazole ring can be formed via cycloaddition reactions between nitrile oxides and alkenes/alkynes.

  • Amino Substitution: : Finally, the amino group is introduced through a nucleophilic substitution with benzylamine.

Industrial Production Methods: : Scaling up for industrial production often requires optimization of these steps to enhance yields and purity. Key factors include precise temperature control, effective use of solvents, and catalyst selection.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Utilizes reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in oxidized derivatives.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce certain functional groups.

  • Substitution: : Common in aromatic chemistry, this compound can undergo electrophilic and nucleophilic substitution reactions.

Reagents and Conditions

  • Oxidation: KMnO4, acidic/neutral conditions.

  • Reduction: NaBH4 in methanol.

  • Substitution: Benzylamine under heat.

Major Products

  • Oxidized analogs.

  • Reduced intermediates.

  • Various substituted products.

Scientific Research Applications

Chemistry

  • Used as a precursor for more complex organic syntheses.

  • Intermediate in pharmaceutical development.

Biology

Medicine

  • Investigated for its antimicrobial properties.

  • Possible use as a chemotherapeutic agent.

Industry

  • Used in the synthesis of dyes and pigments.

  • Precursor for advanced materials in electronics.

Mechanism of Action

Effects

  • Interacts with specific molecular targets like enzymes or receptors.

  • Bromine and isoxazole functionalities play critical roles in its bioactivity.

Molecular Targets and Pathways

  • Enzyme inhibition through interaction with active sites.

  • Disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Uniqueness

  • The combination of benzylamino, bromo, and isoxazole moieties sets it apart from other anthraquinone derivatives.

Similar Compounds

  • 3-Bromoanthraquinone

  • 1-Amino-3-bromoanthraquinone

  • Benzylamino anthraquinones

These compounds share some structural elements but differ significantly in their reactivity and applications.

This article covers the essentials of the compound 5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one, highlighting its preparation, reactions, applications, and unique characteristics. How does this align with what you were looking for?

Properties

IUPAC Name

10-(benzylamino)-12-bromo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O2/c22-15-10-16(23-11-12-6-2-1-3-7-12)17-18-19(15)24-26-21(18)14-9-5-4-8-13(14)20(17)25/h1-10,23H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEABOCBCATMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 2
Reactant of Route 2
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 3
Reactant of Route 3
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 4
Reactant of Route 4
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 5
Reactant of Route 5
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one
Reactant of Route 6
Reactant of Route 6
5-(benzylamino)-3-bromo-6H-anthra[1,9-cd]isoxazol-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.